molecular formula C8H6Cl2O4 B047127 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid CAS No. 7600-50-2

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

Cat. No.: B047127
CAS No.: 7600-50-2
M. Wt: 237.03 g/mol
InChI Key: XYHBJALHMANCCC-UHFFFAOYSA-N
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Description

5-Hydroxydicamba, also known as 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, is a derivative of dicamba, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds. Its chemical structure includes a hydroxyl group, which differentiates it from its parent compound, dicamba .

Scientific Research Applications

5-Hydroxydicamba has several applications in scientific research:

Safety and Hazards

5-Hydroxydicamba is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxydicamba can be synthesized through various methods. One common approach involves the hydrolysis of 2,5-dichlorophenol, followed by methylation. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 5-Hydroxydicamba follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and continuous monitoring helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydicamba undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

    Dicamba: The parent compound, used widely as a herbicide.

    3,6-Dichlorosalicylic acid: An intermediate in the synthesis of 5-Hydroxydicamba.

    2-Methoxy-3,6-dichloro-5-hydroxybenzoic acid: Another derivative with similar herbicidal properties.

Uniqueness: 5-Hydroxydicamba stands out due to its hydroxyl group, which imparts unique chemical properties and reactivity. This functional group enhances its solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,5-dichloro-3-hydroxy-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHBJALHMANCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041539
Record name 5-Hydroxydicamba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7600-50-2
Record name 5-Hydroxydicamba
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydicamba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYDICAMBA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-hydroxydicamba formed and what analytical methods are used to detect it?

A1: 5-Hydroxydicamba is primarily formed through the microbial degradation of dicamba in the environment. [, ] Several microorganisms, including species of Acidovorax, Alcaligenes, and Variovorax, have demonstrated the ability to degrade dicamba, producing 5-hydroxydicamba as a key metabolite. []

Q2: Does 5-hydroxydicamba share similar herbicidal activity to dicamba?

A2: While research specifically addressing the herbicidal activity of 5-hydroxydicamba is limited in the provided abstracts, the presence of a hydroxyl group at the 5-position might influence its interaction with plant enzymes and thus its overall efficacy. [] Further studies focusing on Structure-Activity Relationship (SAR) are needed to ascertain the specific impact of this structural modification on herbicidal activity compared to dicamba.

Q3: What is the environmental fate of 5-hydroxydicamba?

A3: Research suggests that 5-hydroxydicamba can persist in the environment, particularly in water sources. [, ] Understanding its degradation pathways, half-life in various environmental compartments, and potential for bioaccumulation is crucial for assessing its long-term environmental impact. Further research is needed to fully elucidate the environmental fate and effects of 5-hydroxydicamba.

Q4: Are there concerns regarding the toxicity of 5-hydroxydicamba?

A4: While the provided research focuses primarily on analytical methods and degradation pathways, the potential toxicity of 5-hydroxydicamba is a significant concern. [] Further research is needed to fully understand its potential toxicological effects on various organisms, including humans, and to establish safe exposure levels. This research should encompass acute and chronic toxicity studies, investigating potential impacts on various organ systems.

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